molecular formula C7H5F3N2O3 B1443417 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid CAS No. 1178449-40-5

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Cat. No. B1443417
M. Wt: 222.12 g/mol
InChI Key: KSZRBRNXHFNPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” is a research chemical with the molecular formula C7H5F3N2O3 . It is a derivative of pyridazine, a basic aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” consists of a pyridazine ring substituted with a carboxylic acid group at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position .


Physical And Chemical Properties Analysis

The molecular weight of “6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” is 222.123 . Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

1. Chemical Synthesis and Modification

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid and its derivatives have been explored for various chemical synthesis and modification processes. For instance, functionalization and cyclization reactions of related pyrazole-carboxylic acids have been studied, showing potential for creating diverse chemical structures (Akçamur et al., 1997).

2. Herbicidal Activities

Research has demonstrated the effectiveness of pyridazine derivatives, including those similar to 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, in herbicidal applications. Studies have shown that certain derivatives exhibit significant herbicidal activities, useful in agricultural contexts (Xu et al., 2012).

3. Antibacterial Properties

Some derivatives of pyridazine-3-carboxylic acid have been synthesized and shown to possess promising antibacterial activities. These compounds have been compared with standard drugs and displayed effectiveness against both gram-positive and gram-negative organisms (Nagawade et al., 2005).

4. Structural and Molecular Studies

Structural analyses of pyridazine derivatives, including the study of molecular frameworks and bonding interactions, have been a significant area of research. This includes analysis of the structural variations in complexes with pyridazine ligands and aromatic polycarboxylic acids (Wang et al., 2014).

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-1-4(6(13)14)11-12-5/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZRBRNXHFNPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MDJ Libardo, CJ Duncombe, SR Green, PG Wyatt… - Cell Chemical …, 2021 - cell.com
Tryptophan biosynthesis represents an important potential drug target for new anti-TB drugs. We identified a series of indole-4-carboxamides with potent antitubercular activity. In vitro, …
Number of citations: 7 www.cell.com

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